3-(5-(3-Chlorophenyl)thiophen-2-yl)acrylic acid
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Overview
Description
3-(5-(3-Chlorophenyl)thiophen-2-yl)acrylic acid is an organic compound with the molecular formula C13H9ClO2S and a molecular weight of 264.73 g/mol This compound features a thiophene ring substituted with a 3-chlorophenyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Chlorophenyl)thiophen-2-yl)acrylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions. The reaction conditions are generally tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Chlorophenyl)thiophen-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of substituted thiophenes or phenyl derivatives.
Scientific Research Applications
3-(5-(3-Chlorophenyl)thiophen-2-yl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(3-Chlorophenyl)thiophen-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
3-(5-(3-Chlorophenyl)thiophen-2-yl)acrylic acid can be compared with other similar compounds, such as:
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: This compound features a furan ring instead of a thiophene ring and has similar chemical properties.
3-(5-(3-Nitrophenyl)thiophen-2-yl)acrylic acid: This compound has a nitro group instead of a chloro group, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a thiophene ring and an acrylic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[5-(3-chlorophenyl)thiophen-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-10-3-1-2-9(8-10)12-6-4-11(17-12)5-7-13(15)16/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQDTSSZYXGBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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